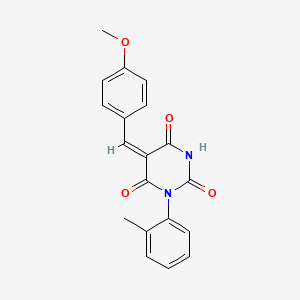![molecular formula C19H26OS B4959447 1-{[6-(isopropylthio)hexyl]oxy}naphthalene](/img/structure/B4959447.png)
1-{[6-(isopropylthio)hexyl]oxy}naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[6-(isopropylthio)hexyl]oxy}naphthalene, also known as ITN, is a synthetic compound that belongs to the family of naphthalenes. It is widely used in scientific research for its unique properties as a fluorescent probe. The compound is highly sensitive to changes in the polarity of its environment, making it an excellent tool for studying membrane dynamics and protein interactions.
Mécanisme D'action
1-{[6-(isopropylthio)hexyl]oxy}naphthalene works by emitting fluorescence when excited by light of a specific wavelength. The intensity of the fluorescence is highly dependent on the polarity of its environment. When 1-{[6-(isopropylthio)hexyl]oxy}naphthalene is in a non-polar environment, the fluorescence is quenched, but when it is in a polar environment, the fluorescence is enhanced. This property makes 1-{[6-(isopropylthio)hexyl]oxy}naphthalene an excellent tool for studying membrane dynamics and protein interactions.
Biochemical and Physiological Effects:
1-{[6-(isopropylthio)hexyl]oxy}naphthalene is not known to have any biochemical or physiological effects on living organisms. It is a synthetic compound that is used exclusively for scientific research purposes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-{[6-(isopropylthio)hexyl]oxy}naphthalene is its high sensitivity to changes in the polarity of its environment. This property makes it an excellent tool for studying membrane dynamics and protein interactions. 1-{[6-(isopropylthio)hexyl]oxy}naphthalene is also relatively easy to synthesize, making it readily available for scientific research.
One of the limitations of 1-{[6-(isopropylthio)hexyl]oxy}naphthalene is its limited solubility in aqueous solutions. This can make it difficult to use in certain experiments. Additionally, 1-{[6-(isopropylthio)hexyl]oxy}naphthalene is not suitable for in vivo studies as it is a synthetic compound that is not found in nature.
Orientations Futures
There are several future directions for the use of 1-{[6-(isopropylthio)hexyl]oxy}naphthalene in scientific research. One area of interest is the use of 1-{[6-(isopropylthio)hexyl]oxy}naphthalene to study the conformational changes of proteins. Another area of interest is the use of 1-{[6-(isopropylthio)hexyl]oxy}naphthalene to study the effects of drugs on protein-ligand interactions. Additionally, 1-{[6-(isopropylthio)hexyl]oxy}naphthalene could be used to study the dynamics of lipid bilayers and the effects of lipid composition on membrane structure and function.
Conclusion:
In conclusion, 1-{[6-(isopropylthio)hexyl]oxy}naphthalene is a synthetic compound that is widely used in scientific research for its unique properties as a fluorescent probe. The compound is highly sensitive to changes in the polarity of its environment, making it an excellent tool for studying membrane dynamics and protein interactions. While 1-{[6-(isopropylthio)hexyl]oxy}naphthalene has several advantages for scientific research, it also has limitations that must be taken into consideration. With further research, 1-{[6-(isopropylthio)hexyl]oxy}naphthalene could have many more applications in scientific research in the future.
Méthodes De Synthèse
The synthesis of 1-{[6-(isopropylthio)hexyl]oxy}naphthalene involves a multi-step process that starts with the reaction of 6-bromo-1-naphthol with sodium hydride to form 6-hydroxy-1-naphthyl sodium salt. This intermediate is then reacted with 1-bromo-6-iodohexane in the presence of potassium carbonate to form 1-{[6-(bromohexyl)oxy]naphthalene}. The final step involves the reaction of this intermediate with isopropyl mercaptan in the presence of potassium carbonate to form 1-{[6-(isopropylthio)hexyl]oxy}naphthalene.
Applications De Recherche Scientifique
1-{[6-(isopropylthio)hexyl]oxy}naphthalene is widely used as a fluorescent probe in scientific research. It is commonly used to study membrane dynamics and protein interactions due to its high sensitivity to changes in the polarity of its environment. 1-{[6-(isopropylthio)hexyl]oxy}naphthalene has also been used to study the conformational changes of proteins and the effects of drugs on protein-ligand interactions.
Propriétés
IUPAC Name |
1-(6-propan-2-ylsulfanylhexoxy)naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26OS/c1-16(2)21-15-8-4-3-7-14-20-19-13-9-11-17-10-5-6-12-18(17)19/h5-6,9-13,16H,3-4,7-8,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKQNPDUEALKQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCCCOC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Propan-2-ylsulfanylhexoxy)naphthalene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4959374.png)
![3-[(3-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4959380.png)
![5-acetyl-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B4959386.png)
![2-[3-(2,5-dichlorophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4959394.png)
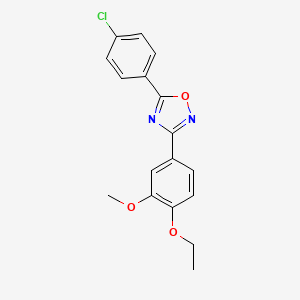
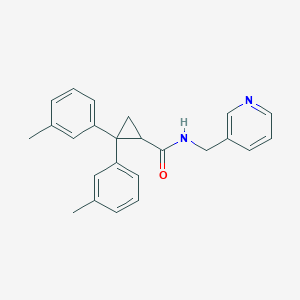
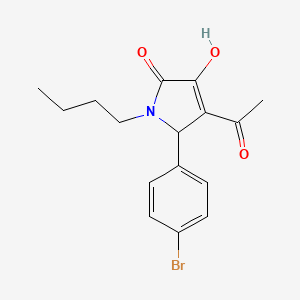
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4959428.png)
![isopropyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4959434.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4959438.png)
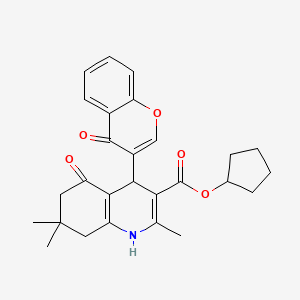
![ethyl 2-({N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4959471.png)
